molecular formula C8H10ClNO B12090411 4-[(2-Chloroethyl)amino]phenol CAS No. 49577-86-8

4-[(2-Chloroethyl)amino]phenol

Cat. No.: B12090411
CAS No.: 49577-86-8
M. Wt: 171.62 g/mol
InChI Key: DATJHFMEARFPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Chloroethyl)amino]phenol is an organic compound that features a phenol group substituted with a 2-chloroethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloroethyl)amino]phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-nitrophenol with 2-chloroethylamine under basic conditions, followed by reduction of the nitro group to an amino group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloroethyl)amino]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group in precursors can be reduced to an amino group.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Aminophenol derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-[(2-Chloroethyl)amino]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Chloroethyl)amino]phenol involves its ability to alkylate DNA. This compound can form cross-links between DNA strands, preventing their separation and replication. This mechanism is similar to that of other nitrogen mustards, which are known for their antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its phenol group allows for additional functionalization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

49577-86-8

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

4-(2-chloroethylamino)phenol

InChI

InChI=1S/C8H10ClNO/c9-5-6-10-7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2

InChI Key

DATJHFMEARFPDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCCl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.